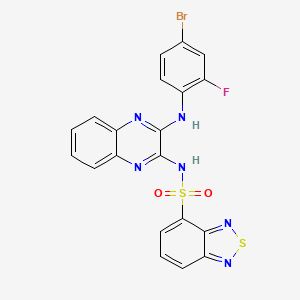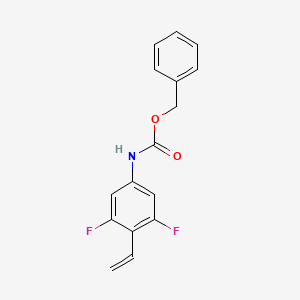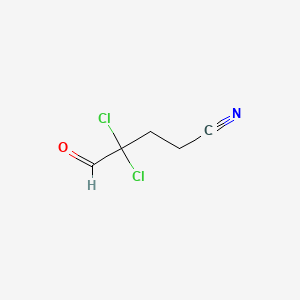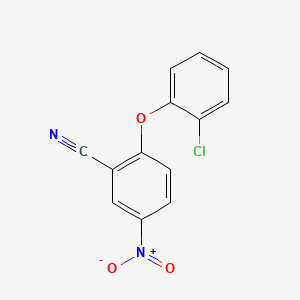
Benzonitrile, 2-(2-chlorophenoxy)-5-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 2-(2-chlorophenoxy)-5-nitro- is an organic compound with the molecular formula C13H8ClNO3 It is a derivative of benzonitrile, where the benzene ring is substituted with a 2-chlorophenoxy group and a nitro group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 2-(2-chlorophenoxy)-5-nitro- typically involves the nitration of 2-(2-chlorophenoxy)benzonitrile. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of benzonitrile, 2-(2-chlorophenoxy)-5-nitro- may involve a multi-step process starting from readily available raw materials. The process includes the chlorination of phenol to obtain 2-chlorophenol, followed by its reaction with benzonitrile to form 2-(2-chlorophenoxy)benzonitrile. The final step involves the nitration of the intermediate to produce the target compound.
Análisis De Reacciones Químicas
Types of Reactions
Benzonitrile, 2-(2-chlorophenoxy)-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The chlorine atom in the 2-chlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitrobenzonitrile derivatives.
Reduction: Formation of aminobenzonitrile derivatives.
Substitution: Formation of various substituted benzonitrile derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzonitrile, 2-(2-chlorophenoxy)-5-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of benzonitrile, 2-(2-chlorophenoxy)-5-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chlorophenoxy)benzonitrile
- 4-(2-Chlorophenoxy)benzonitrile
- 2-(2-Fluorophenoxy)benzonitrile
Uniqueness
Benzonitrile, 2-(2-chlorophenoxy)-5-nitro- is unique due to the presence of both a nitro group and a 2-chlorophenoxy group on the benzonitrile core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
99902-77-9 |
|---|---|
Fórmula molecular |
C13H7ClN2O3 |
Peso molecular |
274.66 g/mol |
Nombre IUPAC |
2-(2-chlorophenoxy)-5-nitrobenzonitrile |
InChI |
InChI=1S/C13H7ClN2O3/c14-11-3-1-2-4-13(11)19-12-6-5-10(16(17)18)7-9(12)8-15/h1-7H |
Clave InChI |
OVUDUJKNHDOXEX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-Amino-2-(4-methylbenzamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B15174806.png)

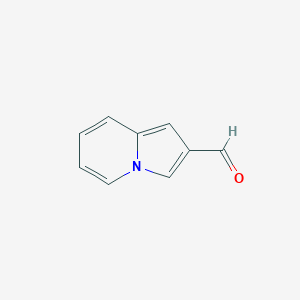
![8,9-Dichloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B15174819.png)
![2-{[Dodecyl(methyl)amino]methyl}phenol](/img/structure/B15174825.png)

![Benzoic acid, 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B15174840.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide](/img/structure/B15174846.png)
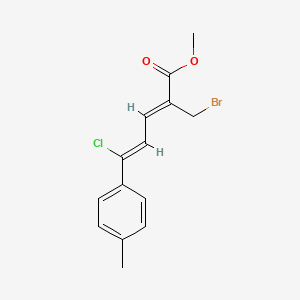
![4-[Methyl(phenylcarbamoyl)amino]-3-nitrobenzene-1-sulfonamide](/img/structure/B15174867.png)
